

A Technical Guide to the Preparation of Substituted Phenylboronic Acids

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Compound of Interest

Compound Name: 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

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Substituted phenylboronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their versatility in forming carbon-carbon and carbon-heteroatom bonds has made them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of the core synthetic methodologies for accessing this important class of compounds, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Introduction

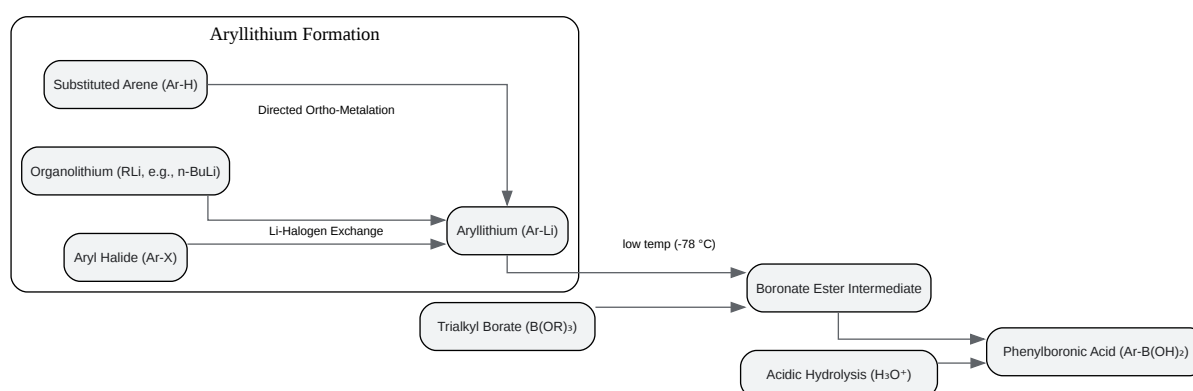
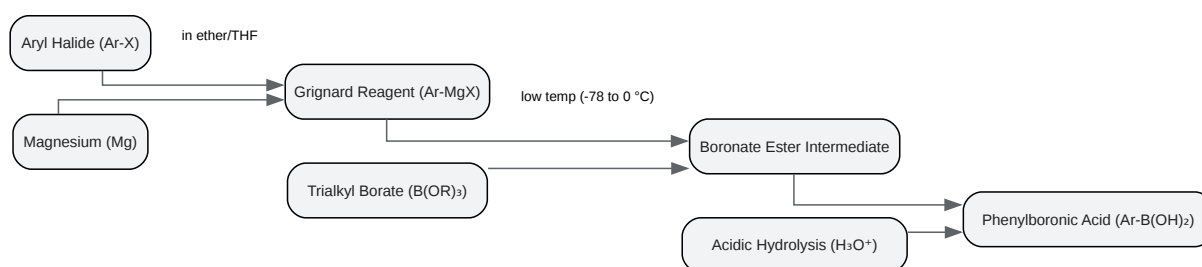
Phenylboronic acids are organoboron compounds featuring a phenyl group and two hydroxyl groups attached to a boron atom. The boron atom's empty p-orbital confers Lewis acidity, while the C-B bond allows for facile transmetalation to transition metal catalysts. This unique reactivity profile, combined with their general stability and low toxicity, underpins their widespread use. The methods for their preparation have evolved from classical organometallic routes to highly efficient and atom-economical catalytic processes. This document details four primary methods for their synthesis: the Grignard reaction, lithiation-borylation, Miyaura borylation, and iridium-catalyzed C-H borylation.

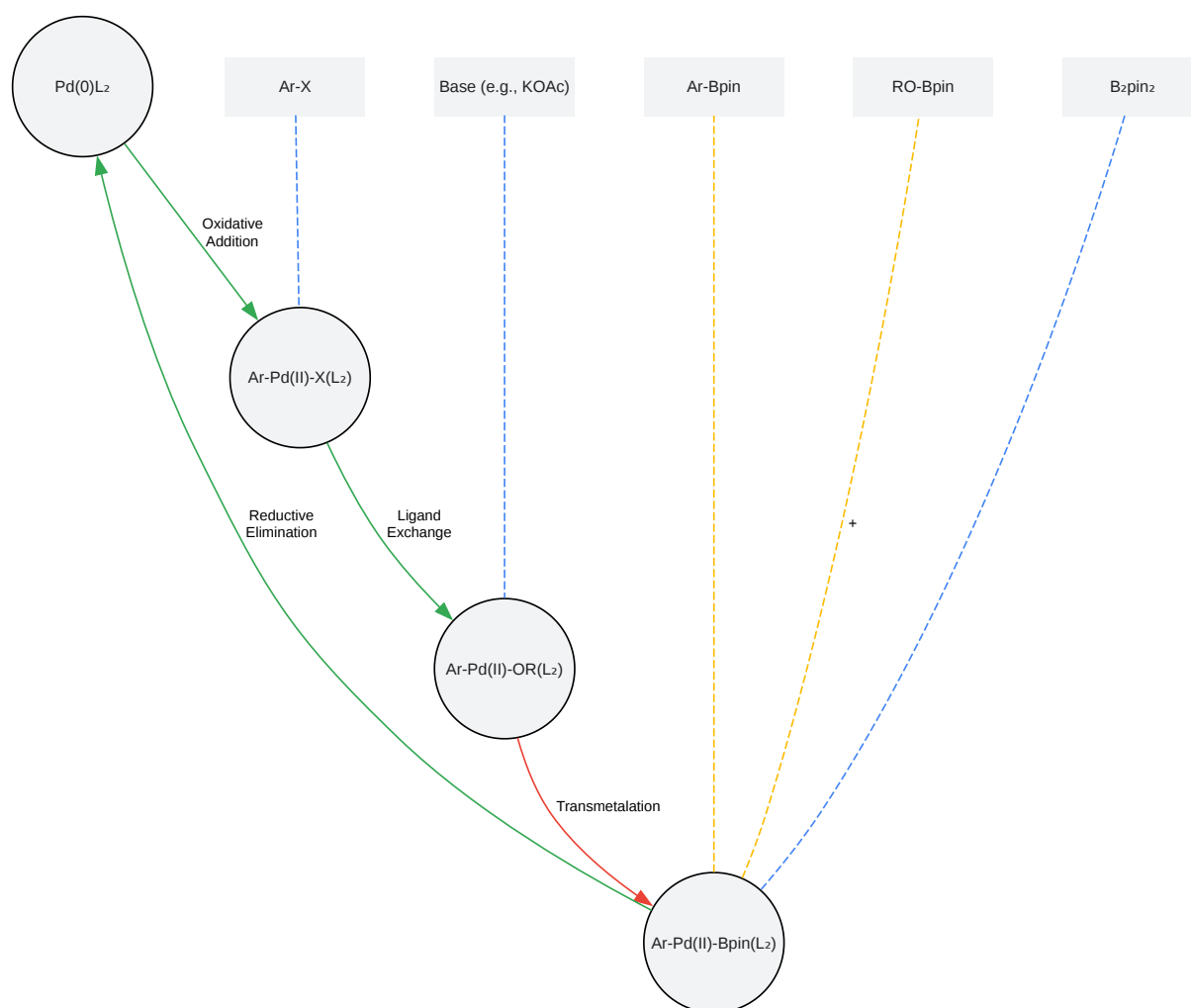
Core Synthetic Methodologies

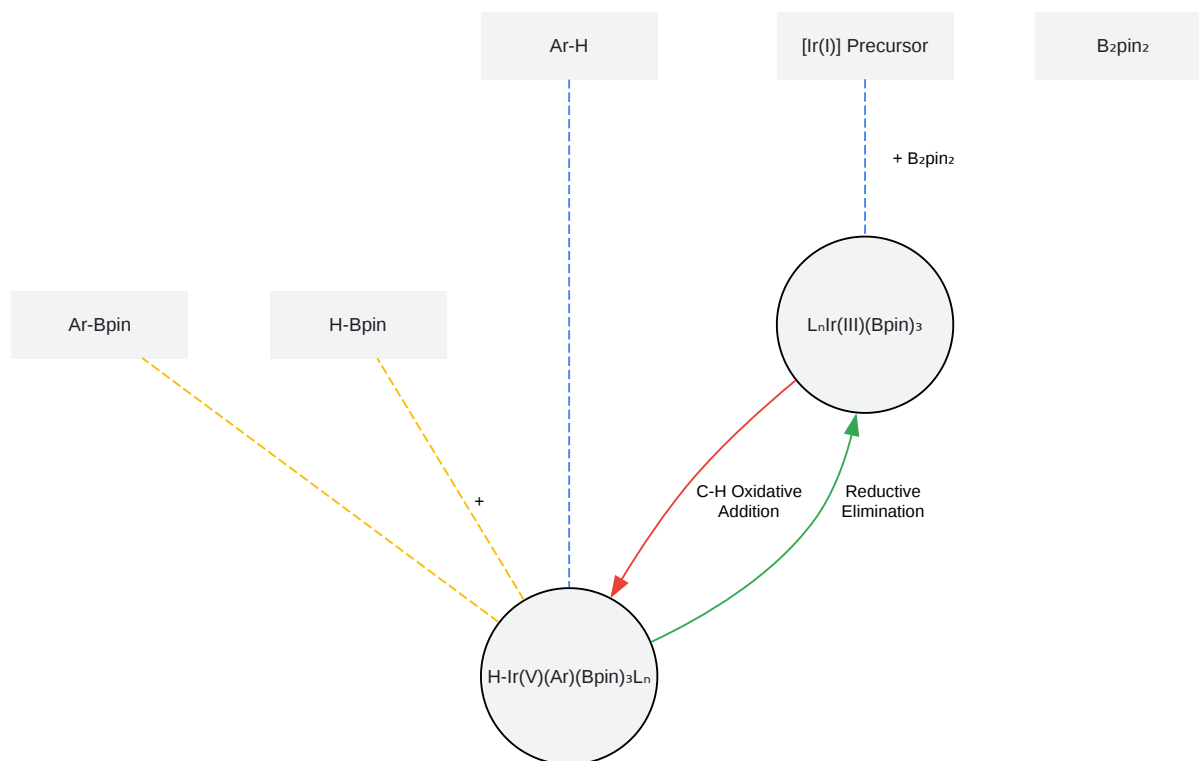
Grignard Reaction Method

One of the most traditional and widely used methods for preparing phenylboronic acids involves the reaction of a phenyl Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[1][2][3] This method is robust and applicable to a wide range of substituted aryl bromides and iodides.

Logical Workflow:







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References

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- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

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